REACTION_CXSMILES
|
Br[C:2]12[CH2:11][C:6]3([CH3:12])[CH2:7][CH:8]([CH2:10][C:4]([CH3:13])([CH2:5]3)[CH2:3]1)[CH2:9]2.[Br-:14].[Al+3].[Br-].[Br-].[CH2:18]=[CH2:19]>CCCCCC>[Br:14][CH2:18][CH2:19][C:8]12[CH2:10][C:4]3([CH3:13])[CH2:3][CH:2]([CH2:11][C:6]([CH3:12])([CH2:5]3)[CH2:7]1)[CH2:9]2 |f:1.2.3.4|
|
Name
|
|
Quantity
|
1.4 mol
|
Type
|
reactant
|
Smiles
|
BrC12CC3(CC(CC(C1)C3)(C2)C)C
|
Name
|
|
Quantity
|
0.6 mol
|
Type
|
reactant
|
Smiles
|
[Br-].[Al+3].[Br-].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Type
|
CUSTOM
|
Details
|
stir for 5 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 20-30 minutes
|
Duration
|
25 (± 5) min
|
Type
|
ADDITION
|
Details
|
pour the reaction mixture onto ice water
|
Type
|
EXTRACTION
|
Details
|
Extract with ether
|
Type
|
CUSTOM
|
Details
|
dry the organic phase
|
Type
|
CUSTOM
|
Details
|
evaporate to dryness
|
Type
|
CUSTOM
|
Details
|
Recrystallize the residue from methanol
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
BrCCC12CC3(CC(CC(C1)C3)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |